molecular formula C13H15ClN2O3 B13170061 2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole

2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B13170061
M. Wt: 282.72 g/mol
InChI Key: BBBJCZARSNGBOM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-isopropoxy-3-methoxybenzohydrazide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The oxadiazole ring can be involved in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation or reduction can lead to the formation of different oxadiazole derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The oxadiazole ring may also interact with various receptors or enzymes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-isopropylphenyl)-1,3,4-oxadiazole
  • 2-(Chloromethyl)-5-(4-ethoxyphenyl)-1,3,4-oxadiazole

Uniqueness

2-(Chloromethyl)-5-(4-isopropoxy-3-methoxyphenyl)-1,3,4-oxadiazole is unique due to the presence of both isopropoxy and methoxy substituents on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H15ClN2O3

Molecular Weight

282.72 g/mol

IUPAC Name

2-(chloromethyl)-5-(3-methoxy-4-propan-2-yloxyphenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H15ClN2O3/c1-8(2)18-10-5-4-9(6-11(10)17-3)13-16-15-12(7-14)19-13/h4-6,8H,7H2,1-3H3

InChI Key

BBBJCZARSNGBOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(O2)CCl)OC

Origin of Product

United States

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